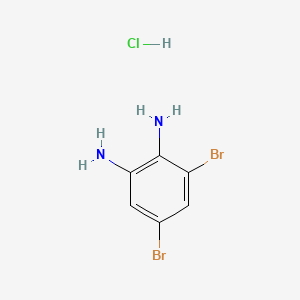
1-(5-Amino-2-fluorophenyl)ethanone
Vue d'ensemble
Description
1-(5-Amino-2-fluorophenyl)ethanone, commonly referred to as AFE, is a synthetic organic compound classified as an aminofluorophenyl ketone. It is a colorless solid with a molecular weight of 183.15 g/mol and a melting point of 115-117°C. AFE has been studied extensively for its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-(5-Amino-2-fluorophenyl)ethanone has been used in the synthesis of various novel compounds. It has been a key intermediate in the synthesis of novel Schiff bases with potential antimicrobial activity (Puthran et al., 2019). Additionally, its derivatives have been synthesized for antimicrobial studies (Kumar et al., 2019).
Molecular Structure and Analysis
The molecular structure and vibrational frequencies of derivatives of this compound have been investigated. These studies provide insights into the stability of the molecule, charge transfer, and potential in nonlinear optics (Mary et al., 2015).
Antimicrobial Activity
Derivatives of this compound have been tested for antimicrobial activity, showing significant potential against various bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents (Wanjari, 2020).
Synthesis of Pyrazolo[3,4-b]pyridines
This compound has been utilized in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the versatility of this compound in creating complex molecular structures useful in pharmaceutical research (Almansa et al., 2008).
Anticonvulsant Evaluation
Some derivatives of this compound have been synthesized to explore potential anticonvulsant agents, highlighting its role in neuropharmacology (Ahuja & Siddiqui, 2014).
Anti-Inflammatory Activity
Research has also been conducted on derivatives for their potential anti-inflammatory activity, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-amino-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBQTMYNBKLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67500-19-0 | |
| Record name | 1-(5-Amino-2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)






